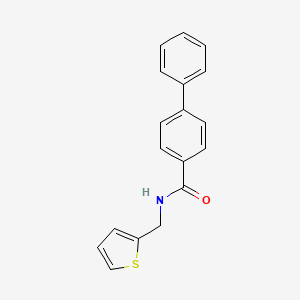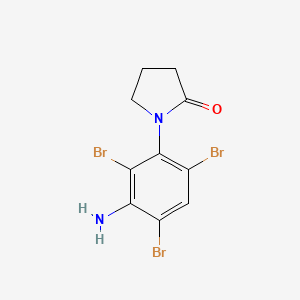![molecular formula C18H20N2O2 B5847389 cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5847389.png)
cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
Cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. It has also been found to inhibit the proliferation of cancer cells and to have synergistic effects with other anticancer drugs.
Another area of research is the potential use of this compound as a neuroprotective agent. Studies have shown that it has antioxidant and anti-inflammatory properties that can protect neurons from damage. It has also been found to improve cognitive function and to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone is not fully understood. However, studies have suggested that it exerts its effects through various pathways, including the inhibition of topoisomerase II, the induction of DNA damage, and the modulation of cell cycle regulators. It has also been found to activate the MAPK/ERK pathway and to inhibit the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to inhibit the proliferation of cancer cells, and to have neuroprotective effects. It has also been found to have antioxidant and anti-inflammatory properties, to improve cognitive function, and to have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone in lab experiments is its potential as an anticancer agent. It has been found to have cytotoxic effects on cancer cells and to have synergistic effects with other anticancer drugs. Another advantage is its potential as a neuroprotective agent. It has been found to have antioxidant and anti-inflammatory properties that can protect neurons from damage.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer and to study its effects in vivo. Another limitation is its potential toxicity, which can affect the results of experiments and limit its potential applications in clinical settings.
Orientations Futures
There are several future directions for the study of cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in vivo and to identify potential drug targets.
Another area of future research is the development of new synthesis methods for this compound. This can lead to the production of larger quantities and to the development of new derivatives with improved properties.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its potential as an anticancer and neuroprotective agent makes it an interesting compound for further study. However, its limited solubility in water and potential toxicity are limitations that need to be addressed. Further research is needed to determine its efficacy and safety in vivo and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone involves the reaction of cyclopropyl ketone with indole-3-acetaldehyde and pyrrolidine in the presence of a catalyst. This reaction leads to the formation of the desired product, which can be purified using various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(19-9-3-4-10-19)12-20-11-15(18(22)13-7-8-13)14-5-1-2-6-16(14)20/h1-2,5-6,11,13H,3-4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEUCYJYRVOMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5847309.png)

![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)

![5-phenyl-2,3-furandione 3-[(4-chlorophenyl)hydrazone]](/img/structure/B5847340.png)

![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5847350.png)

![N-[3-(N-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5847365.png)



![1-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5847383.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5847386.png)
